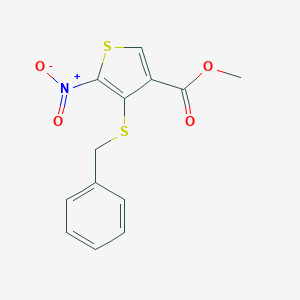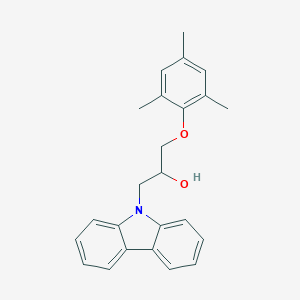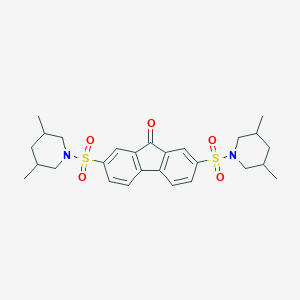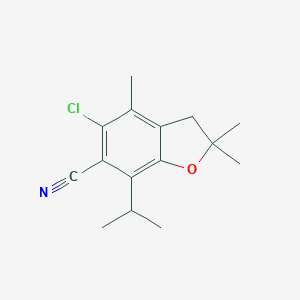
Methyl 4-(benzylthio)-5-nitrothiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(benzylthio)-5-nitrothiophene-3-carboxylate is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It is a member of the thiophene family, which is known for its diverse biological activities. The compound has been synthesized using various methods and has shown potential as a therapeutic agent for various diseases.
作用機序
The exact mechanism of action of Methyl 4-(benzylthio)-5-nitrothiophene-3-carboxylate is not fully understood. However, studies have suggested that the compound works by inhibiting various enzymes and proteins involved in the growth and proliferation of cancer cells. The compound has also been shown to disrupt the cell membrane of bacteria and fungi, leading to their death. Furthermore, the compound has been shown to inhibit the production of inflammatory cytokines, which can reduce inflammation.
Biochemical and Physiological Effects:
Methyl 4-(benzylthio)-5-nitrothiophene-3-carboxylate has been shown to have various biochemical and physiological effects. In vitro studies have shown that the compound inhibits the activity of various enzymes and proteins involved in cancer cell growth and proliferation. The compound has also been shown to have a cytotoxic effect on cancer cells. Additionally, the compound has antimicrobial and antifungal properties, making it a potential candidate for the treatment of infectious diseases. Furthermore, the compound has anti-inflammatory properties, which can be beneficial in the treatment of inflammatory diseases.
実験室実験の利点と制限
Methyl 4-(benzylthio)-5-nitrothiophene-3-carboxylate has several advantages and limitations for lab experiments. One of the advantages is that the compound is relatively easy to synthesize and can be obtained in large quantities. Additionally, the compound has shown promising results in various in vitro studies, making it a potential candidate for further research. However, one of the limitations of the compound is that its mechanism of action is not fully understood, which can make it difficult to design experiments to investigate its effects. Furthermore, the compound has not been extensively studied in vivo, which can limit its potential as a therapeutic agent.
将来の方向性
There are several future directions for the research on Methyl 4-(benzylthio)-5-nitrothiophene-3-carboxylate. One of the directions is to investigate the compound's mechanism of action and its effects in vivo. Additionally, the compound can be modified to improve its potency and selectivity towards specific targets. Furthermore, the compound can be tested for its efficacy in animal models of various diseases, including cancer, infectious diseases, and inflammatory diseases. Finally, the compound can be used as a starting point for the development of new drugs with improved therapeutic potential.
Conclusion:
Methyl 4-(benzylthio)-5-nitrothiophene-3-carboxylate is a synthetic compound that has shown potential as a therapeutic agent for various diseases. The compound has been synthesized using various methods and has shown promising results in various in vitro studies. However, its mechanism of action is not fully understood, and its potential as a therapeutic agent needs to be further investigated in vivo. The compound has several advantages and limitations for lab experiments, and there are several future directions for the research on the compound. Overall, Methyl 4-(benzylthio)-5-nitrothiophene-3-carboxylate is a promising compound that can be used as a starting point for the development of new drugs with improved therapeutic potential.
合成法
The synthesis of Methyl 4-(benzylthio)-5-nitrothiophene-3-carboxylate has been reported in various research articles. One of the most commonly used methods involves the reaction of 4-(benzylthio)thiophene-2-carboxylic acid with methyl nitrite in the presence of a catalyst. The reaction yields Methyl 4-(benzylthio)-5-nitrothiophene-3-carboxylate as a yellow solid. Other methods involve the use of different starting materials and reagents to obtain the compound.
科学的研究の応用
Methyl 4-(benzylthio)-5-nitrothiophene-3-carboxylate has shown potential as a therapeutic agent for various diseases. The compound has been studied for its anticancer, antimicrobial, antifungal, and anti-inflammatory activities. In vitro studies have shown that the compound inhibits the growth of cancer cells and has a cytotoxic effect on them. The compound has also been shown to have antimicrobial and antifungal properties, making it a potential candidate for the treatment of infectious diseases. Additionally, the compound has anti-inflammatory properties, which can be beneficial in the treatment of inflammatory diseases.
特性
分子式 |
C13H11NO4S2 |
|---|---|
分子量 |
309.4 g/mol |
IUPAC名 |
methyl 4-benzylsulfanyl-5-nitrothiophene-3-carboxylate |
InChI |
InChI=1S/C13H11NO4S2/c1-18-13(15)10-8-20-12(14(16)17)11(10)19-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 |
InChIキー |
OFRYIIGFGFEEBU-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CSC(=C1SCC2=CC=CC=C2)[N+](=O)[O-] |
正規SMILES |
COC(=O)C1=CSC(=C1SCC2=CC=CC=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-2-(naphthalen-2-yloxy)-acetamide](/img/structure/B285923.png)
![2-(2,4-Dibromo-phenoxy)-N-(1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-acetamide](/img/structure/B285924.png)
![3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-iodophenyl)propanamide](/img/structure/B285926.png)
![(5E)-5-[4-(benzyloxy)benzylidene]-3-(piperidin-1-ylmethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B285927.png)
![5-(2-Chlorobenzylidene)-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285930.png)
![5-[4-(Benzyloxy)benzylidene]-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285931.png)
![(5E)-5-(4-tert-butylbenzylidene)-3-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285932.png)
![5-(2,4-Dichlorobenzylidene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285933.png)
![1-[2-hydroxy-3-(4-methylphenoxy)propyl]-3-methyl-2-propyl-1H-3,1-benzimidazol-3-ium](/img/structure/B285939.png)


![1-({7-[(3,5-dimethyl-1-piperidinyl)sulfonyl]-9H-fluoren-2-yl}sulfonyl)-3,5-dimethylpiperidine](/img/structure/B285948.png)

![6,6-Dimethyl-2-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-ylamine](/img/structure/B285950.png)